molecular formula C16H19BrN2O2 B11173356 N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11173356
M. Wt: 351.24 g/mol
InChI Key: NCIARIUKYDIASW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a cyclopentyl group and a carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the cyclopentyl group contributes to its steric and electronic properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19BrN2O2/c17-12-4-3-5-13(9-12)18-16(21)11-8-15(20)19(10-11)14-6-1-2-7-14/h3-5,9,11,14H,1-2,6-8,10H2,(H,18,21)

InChI Key

NCIARIUKYDIASW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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